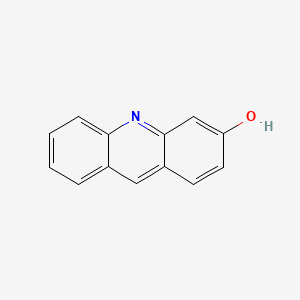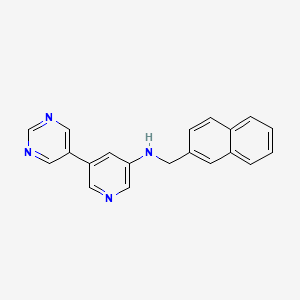
3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene group attached to a pyridine ring, which is further substituted with a pyrimidine group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 2-position.
Coupling with Pyridine: The naphthalene derivative is then coupled with a pyridine ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of the Pyrimidine Group:
Industrial Production Methods
In an industrial setting, the production of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthalene oxides and pyridine oxides.
Reduction: Formation of naphthalene derivatives with reduced functional groups.
Substitution: Formation of substituted naphthalene and pyridine derivatives.
Applications De Recherche Scientifique
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mécanisme D'action
The mechanism of action of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIDIN-3-YL)PYRIDIN-3-AMINE: Lacks the pyrimidine group, making it less versatile in certain applications.
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-2-AMINE: Differing position of the pyridine substitution, which can affect its reactivity and biological activity.
Uniqueness
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings enhances its potential for diverse applications in medicinal chemistry and material science.
Propriétés
Numéro CAS |
767342-31-4 |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
N-(naphthalen-2-ylmethyl)-5-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C20H16N4/c1-2-4-17-7-15(5-6-16(17)3-1)9-24-20-8-18(10-21-13-20)19-11-22-14-23-12-19/h1-8,10-14,24H,9H2 |
Clé InChI |
DWQFOLAPGXZGKS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


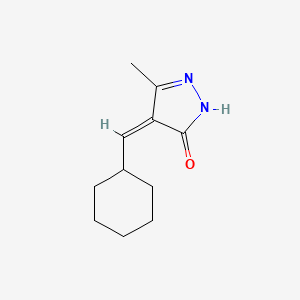
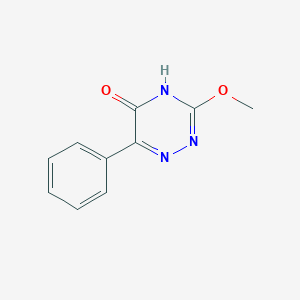
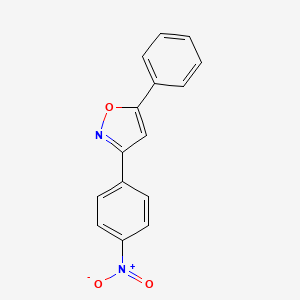

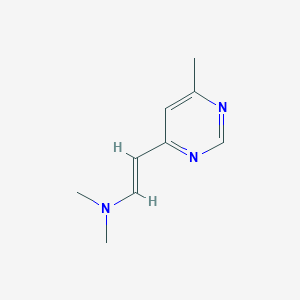
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)

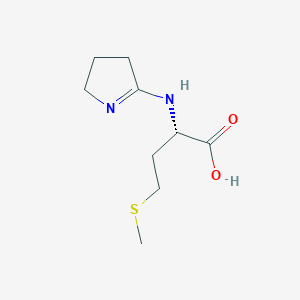
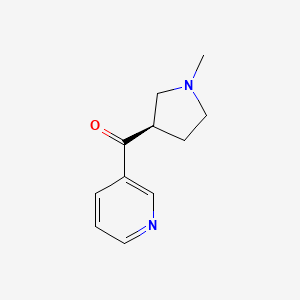
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
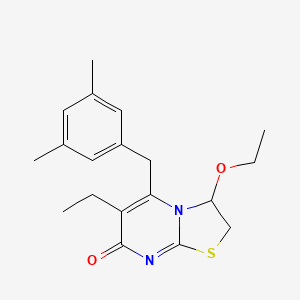
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
